molecular formula C10H12ClFN2O2 B1522182 N-Boc-2-chloro-4-fluoro-5-pyridinamine CAS No. 915307-78-7

N-Boc-2-chloro-4-fluoro-5-pyridinamine

Cat. No.: B1522182
CAS No.: 915307-78-7
M. Wt: 246.66 g/mol
InChI Key: VSLBSALXDNHUIA-UHFFFAOYSA-N
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Description

N-Boc-2-chloro-4-fluoro-5-pyridinamine is a versatile Boc-protected aminopyridine building block critical for advanced chemical synthesis in medicinal and agrochemical research . The compound features a pyridine scaffold, which is a prominent structure in modern active ingredients, known for helping to reduce application dosages, overcome pest resistance, and create novel patentable structures . The chloro and fluoro substituents on the ring offer distinct sites for selective functionalization, such as metal-catalyzed cross-couplings, while the Boc (tert-butoxycarbonyl) group protects the primary amine, allowing for straightforward deprotection later in a synthetic sequence to reveal the free amine functionality . This makes it a valuable intermediate for constructing more complex molecules. While its specific mechanism of action is dependent on the final target molecule, pyridineamine compounds are frequently explored in pharmaceutical research for their biological activity, including applications such as kinase inhibition . Researchers utilize this high-purity intermediate to develop novel compounds for various screening and development programs. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(6-chloro-4-fluoropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLBSALXDNHUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660561
Record name tert-Butyl (6-chloro-4-fluoropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915307-78-7
Record name tert-Butyl (6-chloro-4-fluoropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-chloro-4-fluoro-5-nitro Substituted Precursors

Several patents describe efficient methods for synthesizing 2-chloro-4-fluoro-5-nitrobenzene or pyridine derivatives, which are key intermediates for subsequent amination and Boc protection.

Key Method Highlights:

  • Starting Material: 2-chloro-4-fluorotoluene or related substituted pyridines.
  • Nitration: Performed using potassium nitrate in the presence of concentrated sulfuric acid, typically in 1,2-dichloroethane solvent at low temperatures (0–10°C) to control regioselectivity and yield.
  • Reaction Conditions: Mild and industrially scalable, with total yields exceeding 80%.
  • Advantages: Use of potassium nitrate instead of fuming nitric acid enhances safety and cleanliness; solvent choice reduces corrosion and waste.

Typical Reaction Sequence:

Step Reagents & Conditions Product Notes
1 2-chloro-4-fluorotoluene + KNO3, H2SO4, 1,2-dichloroethane, 0–10°C, 4h 2-chloro-4-fluoro-5-nitrotoluene High yield, controlled nitration
2 N-bromosuccinimide (NBS), benzoyl peroxide, 1,2-dichloroethane, 80–100°C, 20h 2-chloro-4-fluoro-5-nitrobromotoluene Bromination of methyl group
3 H2O2 (15%), ethanol, reflux, 15h 2-chloro-4-fluoro-5-nitrobenzaldehyde Hydrolysis and oxidation to aldehyde

Reduction of Nitro Group to Amino Group

The nitro group in 2-chloro-4-fluoro-5-nitro derivatives is typically reduced to the corresponding amine using classical hydrogenation or chemical reduction methods:

This step yields 2-chloro-4-fluoro-5-aminopyridine or benzene derivatives, which are key intermediates before Boc protection.

Boc Protection of the Amino Group

The amino group of 2-chloro-4-fluoro-5-aminopyridine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions:

  • Typical Conditions: Boc2O in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate.
  • Reaction Temperature: Usually room temperature to slightly elevated (~25–40°C).
  • Outcome: Formation of N-Boc-2-chloro-4-fluoro-5-pyridinamine with high purity and yield.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield / Notes
1 Nitration 2-chloro-4-fluorotoluene KNO3, H2SO4, 1,2-dichloroethane, 0–10°C, 4h 2-chloro-4-fluoro-5-nitrotoluene >80%, industrially scalable
2 Bromination 2-chloro-4-fluoro-5-nitrotoluene NBS, benzoyl peroxide, 1,2-dichloroethane, 80–100°C, 20h 2-chloro-4-fluoro-5-nitrobromotoluene Monitored by TLC, high selectivity
3 Hydrolysis/Oxidation 2-chloro-4-fluoro-5-nitrobromotoluene H2O2 (15%), ethanol, reflux, 15h 2-chloro-4-fluoro-5-nitrobenzaldehyde High purity, optimized for industrial use
4 Reduction (Nitro to Amine) 2-chloro-4-fluoro-5-nitrobenzaldehyde Pd/C, H2 or Fe/acid 2-chloro-4-fluoro-5-aminopyridine Standard reduction methods, high yield
5 Boc Protection 2-chloro-4-fluoro-5-aminopyridine Boc2O, base (Et3N), DCM or THF, RT This compound High yield, stable product

Research Findings and Industrial Considerations

  • The nitration and bromination steps have been optimized to avoid overreaction and minimize by-products.
  • Use of milder nitrating agents (potassium nitrate) and organic solvents (1,2-dichloroethane) improves safety and environmental impact.
  • The sequence of nitration followed by hydrolysis/oxidation is critical to avoid oxidation of sensitive aldehyde groups.
  • Boc protection is a standard and reliable method to protect the amine, facilitating subsequent synthetic transformations.
  • The entire process is amenable to scale-up with high overall yield and purity, suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-chloro-4-fluoro-5-pyridinamine: can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

N-Boc-2-chloro-4-fluoro-5-pyridinamine: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Boc-2-chloro-4-fluoro-5-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Halogen Effects

Key Compounds for Comparison :

N-Boc-5-chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine (CAS: 2421146-44-1) Substituents: Boc-protected amine at position 2, Cl at position 5, I at position 4, and a methylpyrazole group. Differentiation: The iodo substituent (vs. The pyrazole group introduces hydrogen-bonding capabilities absent in the target compound, which may enhance solubility in polar solvents .

5-Bromo-2-chloropyrimidin-4-amine Substituents: Cl at position 2, Br at position 5, and an unprotected amine at position 3. Differentiation: The pyrimidine ring (vs. The unprotected amine facilitates direct participation in coupling reactions, contrasting with the Boc-protected amine in the target compound, which requires deprotection steps .

Table 1: Structural and Functional Comparison
Compound Core Structure Halogens (Positions) Amine Protection Key Functional Groups
N-Boc-2-chloro-4-fluoro-5-pyridinamine Pyridine Cl (2), F (4) Boc (5) None
N-Boc-5-chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine Pyridine Cl (5), I (4) Boc (2) Methylpyrazole
5-Bromo-2-chloropyrimidin-4-amine Pyrimidine Cl (2), Br (5) None Unprotected amine

Crystallographic and Supramolecular Behavior

  • This compound :
    The Boc group introduces steric hindrance, likely reducing crystal lattice stability compared to unprotected amines. Fluorine’s small size may permit closer packing, enhancing melting points relative to iodo analogs.

  • 5-Bromo-2-chloropyrimidin-4-amine: highlights a planar pyrimidine ring with N–H···N hydrogen bonds forming 2D networks.

Research Implications

The Boc protection in this compound offers a balance between stability and controlled reactivity, advantageous in multi-step syntheses. Fluorine’s electron-withdrawing effects enhance electrophilic substitution regioselectivity, while chlorine provides a handle for further functionalization. Comparative studies with iodinated or pyrimidine-based analogs underscore the importance of halogen choice and ring nitrogen count in tuning electronic and steric profiles for target-specific applications .

Biological Activity

N-Boc-2-chloro-4-fluoro-5-pyridinamine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

This compound is characterized by its unique structure, which includes a pyridine ring substituted with both chlorine and fluorine atoms. The synthesis typically involves the following steps:

  • Starting Material : The synthesis begins with 6-chloro-4-fluoro-3-pyridine.
  • Carbamate Formation : This pyridine derivative is reacted with tert-butyl isocyanate to form the carbamate linkage.
  • Reaction Conditions : The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 0 to 50°C, using solvents like dichloromethane or tetrahydrofuran.

Enzyme Inhibition and Protein Interactions

This compound has shown potential in studying enzyme inhibition and protein interactions. Its structure allows it to interact specifically with certain enzymes or receptors, potentially inhibiting their activity by binding to active sites or modulating receptor functions.

Medicinal Applications

Research indicates that this compound may serve as a pharmaceutical agent targeting specific biological pathways. For instance, it has been investigated for its role in developing drugs aimed at treating various diseases, including cancer and metabolic disorders.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity through competitive inhibition or allosteric modulation, depending on the specific context of its application.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to similar compounds:

Compound NameStructureBiological Activity
tert-Butyl N-(6-chloro-3-pyridinyl)-carbamateStructureIntermediate in complex molecule synthesis
tert-Butyl N-(4-fluoro-3-pyridinyl)-carbamateStructurePotential enzyme inhibitor
tert-Butyl N-(6-chloro-4-methyl-3-pyridinyl)-carbamateStructureInvestigated for pharmacological properties

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antiproliferative Activity : A study demonstrated that related fluorinated compounds exhibited significant antiproliferative effects against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy .
  • Enzyme Interaction Studies : Research has shown that similar pyridine derivatives can inhibit key enzymes involved in metabolic pathways, highlighting the importance of substituent groups in determining biological activity .

Q & A

Q. What are the optimal conditions for introducing the Boc protecting group onto 2-chloro-4-fluoro-5-pyridinamine to minimize side reactions?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine. Optimal conditions involve anhydrous solvents (e.g., THF or DCM) and temperatures between 0–25°C to prevent premature deprotection or hydrolysis. Monitoring the reaction by TLC (using ninhydrin staining for free amines) ensures complete protection. Excess Boc₂O (1.2–1.5 equivalents) improves yield, while scavenging unreacted reagents with aqueous workup (e.g., NaHCO₃) reduces side products .

Q. How can researchers confirm the successful synthesis of N-Boc-2-chloro-4-fluoro-5-pyridinamine using spectroscopic methods?

  • ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm (¹H), while the carbonyl carbon resonates at ~150–155 ppm (¹³C).
  • FT-IR : A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ confirms Boc protection.
  • Mass Spectrometry (HRMS) : The exact mass (e.g., 246.0252 for C₁₀H₁₂ClFN₂O₂) validates molecular composition .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18, 5 µm) with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar impurities, preparative HPLC with trifluoroacetic acid (0.1% TFA) as a modifier improves resolution. Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Confirm purity via melting point analysis (expected range: 85–90°C) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselectivity in subsequent functionalization reactions?

The chloro and fluoro substituents at positions 2 and 4 create an electron-deficient ring, directing electrophilic substitutions to the less hindered position 6. Computational studies (DFT) predict charge distribution, while experimental validation via halogen-lithium exchange (using n-BuLi at −78°C) followed by quenching with electrophiles (e.g., DMF for formylation) confirms reactivity patterns .

Q. What strategies can mitigate competing side reactions during the fluorination of Boc-protected pyridinamine precursors?

  • Temperature Control : Conduct fluorination (e.g., using Selectfluor®) at −20°C to reduce radical byproducts.
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance fluorinating agent solubility while minimizing hydrolysis.
  • Protection/Deprotection : Temporary protection of the amine with acid-labile groups (e.g., Fmoc) prevents undesired N-fluorination .

Q. How do steric and electronic effects of the Boc group influence the reactivity of the pyridine ring in cross-coupling reactions?

The Boc group’s steric bulk hinders coupling at position 5 but stabilizes intermediates in Suzuki-Miyaura reactions. For example, coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) proceeds efficiently at position 6. Kinetic studies show that electron-withdrawing substituents (Cl, F) accelerate oxidative addition in Pd-catalyzed reactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for Boc deprotection under acidic conditions?

Conflicting yields (e.g., 70–95%) arise from varying acid strengths (TFA vs. HCl) and solvent systems. Systematic studies show that TFA in DCM (4:1 v/v, 2 h, RT) achieves >90% deprotection, while HCl/dioxane requires longer reaction times (12 h) and risks chlorination side reactions. Quantify free amine via UV-Vis (λ = 280 nm) after derivatization with ninhydrin .

Stability and Storage

Q. What are the long-term storage conditions to prevent degradation of this compound?

Store under inert atmosphere (argon) at −20°C in amber vials. Stability studies indicate <5% decomposition over 12 months when protected from moisture. Avoid prolonged exposure to light, as the fluoro substituent increases susceptibility to photodegradation .

Methodological Comparison Table

Parameter Suzuki Coupling Buchwald-Hartwig Amination
CatalystPd(PPh₃)₄Pd₂(dba)₃/Xantphos
BaseK₂CO₃Cs₂CO₃
SolventDioxane/H₂OToluene
Yield (Position 6)75–85%60–70%
Key LimitationBoronic Acid AvailabilitySensitivity to Steric Hindrance
Reference

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-chloro-4-fluoro-5-pyridinamine
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Reactant of Route 2
N-Boc-2-chloro-4-fluoro-5-pyridinamine

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